molecular formula C19H11N3O2S2 B2788885 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 941892-70-2

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2788885
CAS No.: 941892-70-2
M. Wt: 377.44
InChI Key: WFHRUUPDLFFUJG-UHFFFAOYSA-N
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Description

N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to a thiazole ring substituted with a benzofuran moiety. This structure combines aromatic and heterocyclic systems, which are commonly associated with biological activity, particularly in anticancer and antimicrobial applications . The compound’s molecular weight is 379.5 g/mol (calculated for C₁₉H₁₃N₃O₂S₂), with a topological polar surface area (TPSA) of 128 Ų, indicating moderate solubility . Its hydrogen-bonding capacity includes two donors and five acceptors, which may influence interactions with biological targets .

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O2S2/c23-17(18-20-12-6-2-4-8-16(12)26-18)22-19-21-13(10-25-19)15-9-11-5-1-3-7-14(11)24-15/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHRUUPDLFFUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the construction of the benzofuran ring through a cyclization reaction of o-hydroxyacetophenones under basic conditions . The thiazole and benzothiazole rings can be synthesized via cyclization reactions involving appropriate thiourea derivatives and α-haloketones . The final step involves the coupling of these heterocyclic units under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of such complex heterocyclic compounds often employs microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This method is advantageous due to its efficiency and ability to produce high-purity products with fewer side reactions. Additionally, the use of continuous flow reactors can further optimize the synthesis process, making it more scalable and cost-effective for industrial applications .

Chemical Reactions Analysis

Thiazole Ring Formation

The 1,3-thiazole core is synthesized via the Hantzsch thiazole synthesis , where α-haloketones react with thiourea derivatives. For this compound, a benzofuran-substituted α-chloroketone reacts with thiourea under basic conditions to form the 4-(benzofuran-2-yl)thiazol-2-amine intermediate .

Example reaction conditions :

  • Reagents : Benzofuran-2-carbonyl chloride, thiourea

  • Solvent : Anhydrous dioxane

  • Catalyst : Triethylamine (TEA)

  • Temperature : Room temperature

  • Yield : 79–88% (for analogous compounds)

Acylation with Benzothiazole-2-carbonyl Chloride

The 2-amino group of the thiazole intermediate undergoes acylation with benzothiazole-2-carbonyl chloride. This step forms the carboxamide bond, critical for the final structure .

Key conditions :

  • Reagents : Benzothiazole-2-carbonyl chloride

  • Base : Triethylamine (for HCl scavenging)

  • Solvent : Dioxane or DMF

  • Reaction Time : 12–24 hours

Coupling of Benzofuran Moiety

The benzofuran group is introduced via a Suzuki–Miyaura cross-coupling or nucleophilic substitution during the thiazole ring formation. This step ensures regioselective attachment of the benzofuran to the thiazole ring .

Functional Group Reactivity

The compound’s reactivity is governed by its carboxamide, thiazole, and benzothiazole groups:

Carboxamide Hydrolysis

The carboxamide bond can undergo hydrolysis under acidic or basic conditions, yielding benzothiazole-2-carboxylic acid and 4-(benzofuran-2-yl)thiazol-2-amine .

Example conditions :

  • Acidic Hydrolysis : HCl (6M), reflux, 6 hours

  • Basic Hydrolysis : NaOH (2M), 80°C, 4 hours

Experimental Data and Reaction Optimization

The table below summarizes reaction parameters and yields for analogous compounds :

Reaction StepReagents/ConditionsSolventTemperatureYield (%)
Thiazole Cyclizationα-Chloroketone, thiourea, TEADioxaneRT88
AcylationBenzothiazole-2-carbonyl chloride, TEADMF0°C → RT85
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, benzofuran boronic esterTHF/H₂O80°C75

Stability and Degradation Pathways

The compound exhibits moderate thermal stability but degrades under UV light via:

  • Photolytic cleavage of the thiazole ring .

  • Oxidation of the benzofuran moiety to quinone derivatives.

Comparative Analysis of Synthetic Routes

The most efficient route combines Hantzsch cyclization and acylation, offering scalability and reproducibility. Alternative methods, such as microwave-assisted synthesis, reduce reaction times but require specialized equipment .

Key Research Findings

  • Regioselectivity : The benzofuran group directs electrophilic substitutions to the thiazole’s C-5 position due to steric and electronic effects .

  • Biological Implications : Hydrolysis products retain bioactivity, suggesting the carboxamide acts as a prodrug moiety.

Scientific Research Applications

Biological Activities

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide exhibits a range of biological activities:

1. Anticancer Activity

  • Several studies have indicated that compounds with thiazole and benzothiazole structures demonstrate significant anticancer properties. For example, derivatives of benzothiazoles have shown potent growth inhibition in various human cancer cell lines, including breast and colon cancers .

2. Antimicrobial Properties

  • Thiazole derivatives are recognized for their antimicrobial effects. Research indicates that certain analogues can inhibit the growth of bacteria and fungi effectively, making them potential candidates for developing new antibiotics .

3. Anticonvulsant Effects

  • Compounds similar to this compound have been tested for anticonvulsant activity. One study reported that thiazole-integrated compounds displayed significant protection against seizures in animal models .

Case Study 1: Anticancer Potential

A study involving the synthesis of thiazole derivatives showed that one compound exhibited an IC50 value of 23.30 mM against A549 human lung adenocarcinoma cells. The presence of specific functional groups was crucial for its activity, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzothiazole derivatives revealed that certain compounds displayed effective inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that the thiazole ring significantly contributed to the antimicrobial activity observed .

Data Table: Summary of Biological Activities

Biological ActivityCompound StructureIC50 Value (µM)Test Organism/Cell Line
AnticancerBenzothiazole Derivative23.30A549 (Lung Cancer)
AntimicrobialThiazole Derivative15.00Staphylococcus aureus
AnticonvulsantThiazole Integrated Compound18.40PTZ-induced Seizures

Comparison with Similar Compounds

Structural Comparisons

The compound is structurally analogous to several derivatives, differing primarily in substituents on the thiazole or benzofuran rings. Key comparisons include:

Compound Molecular Weight (g/mol) H-Bond Donors/Acceptors XLogP3 Key Features
Target Compound 379.5 2 / 5 5.0 Benzothiazole-carboxamide-thiazole-benzofuran hybrid; moderate lipophilicity
N-[[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]carbamothioyl]benzamide 379.5 2 / 5 5.0 Thiourea linkage; similar lipophilicity but altered hydrogen-bonding topology
N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide 355.3 1 / 7 3.8 Nitrofuran substituent; higher polarity (TPSA = 142 Ų)
3-(Propan-2-yloxymethyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide 342.4 1 / 5 ~3.5 Ether side chain; reduced molecular weight and lipophilicity

Key Observations :

  • The nitrofuran derivative exhibits higher polarity (TPSA = 142 Ų) due to the nitro group, which may enhance solubility but reduce membrane permeability.
  • Ether-substituted analogs prioritize smaller substituents, reducing steric hindrance and lipophilicity, which could improve pharmacokinetic profiles.

Comparison of Yields and Purity :

  • While specific yields for the target compound are unavailable, related derivatives (e.g., N-substituted cinnamamides) report moderate-to-high yields (60–85%) under microwave-assisted conditions .
  • Purity standards (e.g., 95% for chlorophenyl-thiazole analogs ) suggest rigorous chromatographic purification is standard for these compounds.

Biological Activity

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes recent research findings on its biological activity, including antimicrobial, antitumor, and antioxidant properties.

  • Molecular Formula : C₁₃H₉ClN₂O₂S
  • Molecular Weight : 292.74 g/mol
  • CAS Number : 924129-01-1

Antimicrobial Activity

Research indicates that compounds containing the benzofuran and thiazole moieties exhibit notable antimicrobial properties. For instance:

  • A study found that benzofuran derivatives showed promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 2 μg/mL for certain derivatives .
  • Compounds similar to this compound were evaluated for their antibacterial effects against both gram-positive and gram-negative bacteria. The results demonstrated higher inhibitory activity against gram-negative strains .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Organism
Benzofuran derivative A8M. tuberculosis
Benzofuran derivative B2M. tuberculosis
Thiazole derivative C0.78E. coli
Thiazole derivative D6.25S. aureus

Antitumor Activity

The thiazole and benzothiazole groups have been extensively studied for their antitumor potential:

  • In vitro studies have shown that thiazole derivatives can inhibit cancer cell lines with IC50 values indicating potent cytotoxicity. For example, compounds with specific substitutions on the thiazole ring exhibited IC50 values less than those of standard chemotherapeutic agents like doxorubicin .

Table 2: Antitumor Activity of Thiazole Derivatives

Compound NameIC50 (µg/mL)Cancer Cell Line
Thiazole derivative E1.61Jurkat (Bcl-2)
Thiazole derivative F1.98A-431

Antioxidant Properties

The antioxidant capabilities of this compound have also been investigated:

  • Studies using DPPH and ferric reducing power assays indicated that certain derivatives exhibit significant antioxidant activity, with inhibition percentages reaching up to 72% at optimal concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Benzofuran Moiety : Essential for antimicrobial and anticancer activities.
  • Thiazole Ring : Contributes significantly to cytotoxicity; modifications can enhance or reduce activity.
  • Substituents on the Aromatic Rings : Influence the potency and selectivity towards different biological targets.

Case Studies

A notable case study involved the synthesis of a series of benzothiazole derivatives, which demonstrated a broad antifungal spectrum alongside antibacterial properties. The study highlighted the importance of specific functional groups in enhancing efficacy against resistant strains of bacteria and fungi .

Q & A

Q. What are the key structural motifs in N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide, and how do they influence its chemical reactivity?

The compound features a benzofuran-thiazole core linked to a benzothiazole-carboxamide group. The benzofuran and thiazole rings enable π-π stacking and hydrogen bonding, critical for interactions with biological targets. The carboxamide group is susceptible to hydrolysis under acidic/basic conditions, while the thiazole nitrogen can participate in nucleophilic substitutions or coordinate with metal ions .

Q. What synthetic strategies are employed to prepare this compound?

A multi-step approach is typically used:

Thiazole ring formation : Condensation of 2-aminothiazole derivatives with α-halo ketones.

Carboxamide coupling : Activation of benzothiazole-2-carboxylic acid (e.g., via HATU/DCC) followed by reaction with the amine-functionalized thiazole intermediate.

Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction conditions (temperature, solvent) are optimized to avoid side products like over-acylated derivatives .

Q. How is the compound characterized post-synthesis?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry and purity. For example, the thiazole proton appears as a singlet at δ 7.8–8.2 ppm.
  • Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 395.03).
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What preliminary biological screening methods are recommended?

  • Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases. IC50_{50} values <10 µM suggest therapeutic potential .

Q. How does solubility impact experimental design?

The compound is sparingly soluble in aqueous buffers. For in vitro studies:

  • Use DMSO stock solutions (≤0.1% final concentration to avoid cytotoxicity).
  • For in vivo studies, formulate with cyclodextrins or PEG-based surfactants to enhance bioavailability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Core modifications : Replace benzofuran with benzothiophene () or vary substituents on the thiazole ring (e.g., Cl, OCH3_3).
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen).
  • Bioisosteric replacement : Substitute the benzothiazole with quinoline () to assess changes in target binding .

Q. How should contradictory data in biological assays be resolved?

Example: A study reports IC50_{50} = 2 µM against COX-2, while another shows no activity.

  • Methodological audit : Compare assay conditions (enzyme source, substrate concentration).
  • Orthogonal validation : Repeat with SPR (surface plasmon resonance) to measure direct binding kinetics.
  • Metabolic stability : Check if the compound degrades in cell-based assays (use LC-MS to monitor stability) .

Q. What computational methods are suitable for studying target interactions?

  • Molecular docking : AutoDock Vina or Glide to model binding with COX-2 (PDB: 5KIR) or bacterial dihydrofolate reductase.
  • MD simulations : GROMACS for 100-ns trajectories to assess binding mode stability.
  • Free-energy calculations : MM-GBSA to rank binding affinities of analogs .

Q. How can crystallography resolve ambiguities in molecular conformation?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) structures.
  • Refinement : SHELXL () with anisotropic displacement parameters for non-H atoms.
  • Validation : Check Ramachandran plots (≥95% in favored regions) and Rfree_{\text{free}} < 0.25 .

Q. What strategies optimize pharmacokinetic properties?

  • LogP reduction : Introduce polar groups (e.g., -OH, -SO3_3H) to decrease LogP from 3.5 to <2.
  • Metabolic shielding : Fluorinate benzofuran to block CYP450-mediated oxidation.
  • Prodrug design : Convert carboxamide to methyl ester for improved oral absorption .

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